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8-Chloronaphthalene-1-sulfonamide

Cat. No.: B13578633
M. Wt: 241.69 g/mol
InChI Key: OIUXSCGLVHLXMG-UHFFFAOYSA-N
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Description

Overview of the Sulfonamide Functional Group in Contemporary Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-S(=O)₂-NR₂), is a cornerstone of modern medicinal chemistry. wikipedia.org Since the discovery of the first sulfonamide antibacterial drugs in the 1930s, this moiety has been incorporated into a wide array of therapeutic agents. wikipedia.orgnih.gov These "sulfa drugs" function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.org This mechanism renders them bacteriostatic, meaning they inhibit bacterial growth and multiplication without directly killing the cells. wikipedia.org

Beyond their antibacterial applications, sulfonamides are present in various other classes of drugs, including:

Thiazide and loop diuretics wikipedia.org

Anticonvulsants wikipedia.org

Sulfonylureas for diabetes management wikipedia.org

Certain COX-2 inhibitors wikipedia.org

The versatility of the sulfonamide group stems from its unique chemical properties. It is a relatively unreactive and rigid functional group, which often results in crystalline compounds. wikipedia.org This crystallinity is a classic method for converting amines into derivatives that can be easily identified by their melting points. wikipedia.org Furthermore, N-substituted or N,N-disubstituted sulfonamides are typically metabolically stable, resisting breakdown by enzymes in the body. researchgate.net This stability, combined with the ability to form hydrogen bonds, makes the sulfonamide group a valuable component in drug design. researchgate.net

Significance of the Naphthalene (B1677914) Scaffold in Organic Synthesis and Chemical Biology Investigations

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a vital scaffold in organic synthesis and chemical biology. ekb.egekb.eg Its rigid, planar structure and lipophilic nature provide a unique platform for the development of a wide range of biologically active compounds. ekb.eg The naphthalene core can be readily modified with various functional groups, allowing for the fine-tuning of a molecule's pharmacological properties. ekb.eg

Numerous naphthalene-based compounds have received FDA approval and are used to treat a variety of conditions. ekb.egnih.gov This highlights the therapeutic importance of this scaffold. The biological activities associated with naphthalene derivatives are extensive and include:

Antimicrobial ekb.egijpsjournal.com

Antiviral ekb.eg

Anticancer ekb.egnih.gov

Anti-inflammatory ekb.egekb.eg

Antihypertensive ekb.egnih.gov

Antidiabetic ekb.egnih.gov

The reactivity of naphthalene and its derivatives, particularly the formation of epoxides and naphthoquinones, is responsible for its cytotoxic nature and interaction with cellular proteins. nih.gov This reactivity is harnessed in drug design to create potent therapeutic agents. nih.govnih.gov

Contextualization of Halogenated Naphthalene Sulfonamides within Advanced Chemical Research

The introduction of a halogen atom, such as chlorine, onto the naphthalene sulfonamide framework creates a class of compounds with distinct properties and potential applications. Halogenation can significantly alter a molecule's physical, chemical, and biological characteristics. For instance, the presence of a chlorine atom can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

In the context of naphthalene sulfonamides, halogenation can lead to enhanced biological activity. Research has shown that halogenated derivatives can exhibit potent inhibitory effects on various enzymes. For example, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases like diabetes. nih.gov The introduction of a fluoro group, another halogen, is a known strategy in drug design to radically change the biological activities of molecules. nih.gov

The synthesis of these halogenated compounds often involves multi-step processes. For instance, the synthesis of 1-bromo-8-chloronaphthalene, a related compound, can be achieved from 8-chloronaphthalen-1-amine (B1355594) through a Sandmeyer-type reaction. chemicalbook.com

Research Landscape and Potential Academic Trajectories for 8-Chloronaphthalene-1-sulfonamide (B6258174)

The specific compound this compound and its parent sulfonic acid have been utilized in the synthesis of more complex molecules. For example, 8-chloronaphthalene-1-sulfonic acid serves as a starting material for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are valuable fluorescent probes for studying biological systems. acs.org

The current research landscape suggests several potential academic trajectories for this compound:

Development of Novel Enzyme Inhibitors: Building on the established activity of naphthalene sulfonamides against targets like FABP4, research could focus on synthesizing and screening 8-chloro derivatives for inhibitory activity against a range of enzymes implicated in disease. nih.gov

Probes for Chemical Biology: The fluorescent properties of related naphthalenesulfonamides suggest that 8-chloro derivatives could be developed as probes to study protein-ligand interactions and cellular processes.

Materials Science: The rigid and aromatic nature of the naphthalene core, combined with the polar sulfonamide group, could be exploited in the design of novel organic materials with specific electronic or photophysical properties.

Catalysis: The sulfonamide group can be involved in catalysis, and research could explore the potential of metal complexes of this compound as catalysts in organic reactions.

The synthesis of this compound itself would likely involve the reaction of the corresponding sulfonyl chloride with ammonia (B1221849) or an amine. The sulfonyl chloride can be prepared from 8-chloronaphthalene-1-sulfonic acid.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
1-ChloronaphthaleneC₁₀H₇Cl162.62Colorless, oily liquid; used as a solvent and in the synthesis of dyes and pesticides. nih.govontosight.aiwikipedia.org
NaphthaleneC₁₀H₈128.17White, crystalline solid; a key scaffold in medicinal chemistry. ekb.egekb.eg
SulfanilamideC₆H₈N₂O₂S172.21A foundational antibacterial sulfonamide. wikipedia.org
8-Chloronaphthalene-1-sulfonic acidC₁₀H₇ClO₃S242.68A key intermediate in the synthesis of ANS derivatives. acs.orgnih.govfishersci.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2S B13578633 8-Chloronaphthalene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

8-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

OIUXSCGLVHLXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl

Origin of Product

United States

Molecular Structure, Conformational Analysis, and Supramolecular Chemistry

Elucidation of Intrinsic Molecular Architecture of 8-Chloronaphthalene-1-sulfonamide (B6258174) Derivatives

While a definitive crystal structure for this compound is not extensively documented in publicly accessible crystallographic databases, valuable insights can be gleaned from closely related structures, such as quinoline-8-sulfonamide. In such compounds, the peri-interaction between the substituents forces a degree of planar distortion in the naphthalene (B1677914) ring system to alleviate steric strain. This steric hindrance between the chlorine atom and the sulfonamide group is a dominant feature of the molecule's architecture.

The sulfonamide group itself possesses a tetrahedral geometry around the sulfur atom, with the sulfur atom bonded to two oxygen atoms, the nitrogen atom of the amide, and the C1 carbon of the naphthalene ring. The nitrogen atom, in turn, is bonded to two hydrogen atoms. The bond lengths and angles within the sulfonamide group are largely consistent with those observed in other aromatic sulfonamides.

A pertinent precursor for the synthesis of the target compound is 8-chloronaphthalene-1-sulfonyl chloride. This related molecule provides foundational structural information, particularly regarding the naphthalene-sulfur linkage and the influence of the peri-chloro substituent on the sulfonyl chloride group's orientation.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compoundNot availableC₁₀H₈ClNO₂S241.70
8-Chloronaphthalene-1-sulfonic acid145-74-4C₁₀H₇ClO₃S242.68
Sodium 8-chloronaphthalene-1-sulfonate5439-85-0C₁₀H₆ClNaO₃S264.66
8-Chloronaphthalene-1-sulfonyl chloride82-74-6C₁₀H₆Cl₂O₂S261.13
Quinoline-8-sulfonamide65435-08-7C₉H₈N₂O₂S208.24
1-Amino-8-chloronaphthalene59107-51-6C₁₀H₈ClN177.63
1-Chloronaphthalene90-13-1C₁₀H₇Cl162.62

Conformational Dynamics and Preferred Orientations of Naphthalene Sulfonamide Frameworks

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C1-S and S-N bonds. These rotations determine the orientation of the sulfonamide group relative to the naphthalene ring and the spatial disposition of the amino hydrogens.

Computational modeling and spectroscopic studies on analogous aromatic sulfonamides have revealed that the conformational preferences are a delicate balance of steric effects, electronic interactions, and intramolecular hydrogen bonding. In the case of this compound, the steric clash between the chlorine atom and the sulfonamide group significantly restricts the rotational freedom around the C1-S bond. This peri-interaction likely forces the S-N bond to adopt a conformation that directs the amino group away from the chlorine atom.

Furthermore, the orientation of the -NH₂ group is a key conformational feature. Studies on other sulfonamides have shown that the amino group can adopt various orientations, often influenced by the potential for intramolecular hydrogen bonding between one of the N-H protons and a sulfonyl oxygen atom. This interaction can lead to the formation of a five- or six-membered ring-like structure, contributing to the stability of a particular conformer. However, the steric bulk of the peri-chlorine may disfavor conformations that would otherwise be stabilized by such intramolecular interactions.

The preferred orientation of the sulfonamide framework is therefore a compromise, minimizing the steric repulsion with the chlorine atom while optimizing any favorable intramolecular interactions. The resulting conformation will have a significant impact on the molecule's dipole moment and its ability to engage in intermolecular interactions.

Analysis of Intermolecular Interactions and Solid-State Packing Phenomena

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions that dictate how the molecules pack in the solid state. These interactions include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is highly probable that this compound molecules will form extensive hydrogen-bonding networks. Based on studies of other primary sulfonamides, a common motif involves the formation of dimers or catemers (chains) through N-H···O=S hydrogen bonds. For instance, in related structures, molecules often form centrosymmetric dimers where two molecules are linked by a pair of N-H···O=S hydrogen bonds.

π-π Stacking: The electron-rich naphthalene ring system is prone to π-π stacking interactions. In the crystal lattice, these interactions can lead to the formation of columnar or herringbone packing motifs. The offset of the stacked rings is influenced by the electrostatic interactions between the π-systems and the steric hindrance from the substituents. The presence of the electron-withdrawing sulfonamide and chlorine groups will modulate the electron density of the naphthalene ring, influencing the nature and geometry of these stacking interactions.

Halogen Bonding: The chlorine atom at the 8-position can potentially act as a halogen bond donor, interacting with electron-rich atoms such as the sulfonyl oxygen or the nitrogen of a neighboring molecule. While typically weaker than hydrogen bonds, these interactions can play a significant role in directing the crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in profiling the electronic structure and reactivity of 8-Chloronaphthalene-1-sulfonamide (B6258174). researchgate.net Methods like DFT at the B3LYP/6-311++G(d,p) level of theory can be used to calculate a variety of molecular descriptors that govern the compound's behavior. researchgate.net These calculations provide a quantitative understanding of the molecule's electron distribution, which is key to predicting its reactivity.

Key electronic descriptors for sulfonamides, which can be calculated for this compound, include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other important calculated properties include chemical potential (μ) and hardness (η), which further define its interaction capabilities. researchgate.net These theoretical approaches have been successfully applied to a class of conjugated sulfonamides (CSAs) to study their redox potential and thermodynamic properties for applications like high-energy density cathode materials.

Table 1: Illustrative Quantum Chemical Descriptors for a Sulfonamide

DescriptorValueSignificance
EHOMO (eV) -7.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV) -1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (eV) 5.7Difference between LUMO and HOMO; indicates chemical reactivity and stability.
Chemical Potential (μ) -4.35Describes the tendency of electrons to escape from an equilibrium system.
Chemical Hardness (η) 2.85Measures the resistance to change in electron distribution.

Note: The values in this table are illustrative for a representative sulfonamide molecule and are based on general findings in the field. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule by simulating its physical movements over time. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in an aqueous solution. These simulations track the positions and velocities of atoms, providing a detailed picture of the molecule's flexibility, orientation, and interactions with surrounding solvent molecules. mdpi.comresearchgate.net

The simulation process involves placing the molecule within a simulated box of solvent (e.g., water) and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of the molecule is mapped over a set period, often nanoseconds. nih.govnih.gov Analysis of this trajectory can reveal stable conformations, the dynamics of the sulfonamide group, and the orientation of the naphthalene (B1677914) ring system. Such simulations are crucial for understanding how the molecule might orient itself when approaching a biological target. mdpi.com For instance, studies on related sulfonated polymers have used MD to determine the diffusion coefficients and residence times of water molecules around the sulfonate groups, providing insight into local dynamics. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/SettingPurpose
Force Field CHARMM, AMBERDefines the potential energy function for interatomic interactions.
Solvent Model TIP3P, SPC/ERepresents water molecules in the simulation box.
Simulation Time 10-100 nsDuration of the simulation to ensure adequate sampling of conformational space. researchgate.net
Temperature 300 KSimulates physiological temperature conditions. nih.gov
Pressure 1 barSimulates standard atmospheric pressure. nih.gov
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant.

Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound derivatives. One relevant synthetic route is the copper-catalyzed Ullmann reaction, which can be used to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid. acs.org

Computational chemistry can model the energy profile of this reaction, identifying the structures of intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. Theoretical calculations can explain phenomena observed experimentally, such as the linear dependence of the transition state free energy (ΔG‡) on solvent properties. acs.org This indicates that charge migration into the solvent shell during the reaction is a critical factor, and the rate can be limited by the dielectric properties of the solvent. acs.org By modeling these complex interactions, researchers can optimize reaction conditions, such as temperature, catalyst, and solvent, to improve yield and efficiency. acs.orgsci-hub.se

Table 3: Example of Calculated Energy Profile for a Synthetic Step

SpeciesRelative Free Energy (kcal/mol)Description
Reactants 0.0Starting materials (e.g., 8-chloronaphthalene-1-sulfonic acid and an amine). acs.org
Intermediate 1 -5.2A transient species formed during the reaction pathway.
Transition State (TS) +21.5The energy barrier that must be overcome for the reaction to proceed. acs.org
Products -15.8The final synthesized molecule.

Note: The values are hypothetical and serve to illustrate a typical reaction energy profile.

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For this compound, docking simulations can be used to screen for potential biological targets, such as enzymes or receptors, and to understand the molecular basis of its activity. Sulfonamides are known to inhibit enzymes like carbonic anhydrases and cysteine proteases. ekb.eg

In a docking simulation, the 3D structure of this compound is placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The result is a predicted binding energy (often in kcal/mol), with more negative values indicating a stronger, more favorable interaction. nih.govresearchgate.net These simulations can identify key amino acid residues in the target protein that form critical interactions with the ligand's sulfonamide group, chloro-substituent, or naphthalene core.

Table 4: Illustrative Docking Simulation Results

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II -8.9His94, His96, Thr199
Cysteine Protease (e.g., Caspase) -7.5Cys163, Gly122, Arg207
BCR-ABL Kinase -9.2Met318, Phe382, Glu286

Note: This table is illustrative. The target proteins are chosen based on known activities of sulfonamides ekb.eg, and the results are hypothetical.

Homology Molecular Modeling for Protein-Ligand Systems

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a reliable model. nih.gov This technique is essential for enabling structure-based drug design, including docking simulations for ligands like this compound, when no crystal structure of its target is available. nih.gov

The process begins by identifying a protein with a similar amino acid sequence (a homolog) for which a high-resolution 3D structure is known. nih.gov The sequence of the target protein is then aligned with the homolog's sequence, and a 3D model of the target is constructed using the homolog's structure as a template. nih.gov The quality of the resulting model is assessed using tools like a Ramachandran plot, which checks for sterically allowed backbone dihedral angles. Once a validated model of the target protein is obtained, it can be used in docking and molecular dynamics simulations with this compound to study potential binding modes and interactions. nih.govnih.gov

Table 5: Key Steps and Validation in Homology Modeling

StepDescriptionValidation Metric
Template Selection Finding a suitable known protein structure (template) with high sequence identity to the target.Sequence Identity (>30% is often a baseline).
Sequence Alignment Aligning the amino acid sequence of the target with the template.Alignment Score.
Model Building Constructing the 3D coordinates of the target protein based on the template's backbone.Software like MODELLER or SWISS-MODEL. nih.gov
Model Validation Assessing the stereochemical quality and accuracy of the generated model.Ramachandran Plot (% of residues in favored regions), PROCHECK. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For ¹H NMR, the aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. rsc.org

In ¹³C NMR spectroscopy, the carbon atoms of the naphthalene ring would generate signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to the chlorine and the sulfonyl group would have their chemical shifts significantly influenced by these substituents.

A detailed analysis of the NMR spectra of related sulfonamide derivatives reveals that aromatic protons typically resonate between 6.51 and 7.70 ppm, while the proton of the sulfonamide group (–SO₂NH–) can appear as a singlet between 8.78 and 10.15 ppm. rsc.org Aromatic carbons in similar compounds show signals in the range of 111.83 to 160.11 ppm. rsc.org

Table 1: Predicted NMR Data for 8-Chloronaphthalene-1-sulfonamide (B6258174)

Analysis Predicted Chemical Shift (ppm) Notes
¹H NMR (Aromatic)7.0 - 8.5Complex multiplet patterns expected.
¹H NMR (-SO₂NH₂)Variable (e.g., 8-11)Broad singlet, position is solvent and concentration dependent.
¹³C NMR (Aromatic)110 - 150Signals for 10 distinct carbon environments.

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and chloro-aromatic moieties. Key vibrational modes for sulfonamides include the asymmetric and symmetric stretching of the S=O bonds, typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide group usually appears as a band in the 3400-3200 cm⁻¹ region. msu.eduuc.edu The S-N stretching vibration is expected in the 914-895 cm⁻¹ range. rsc.org Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, and C-Cl stretching in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the naphthalene ring system.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Sulfonamide)Stretching3400 - 3200Medium
Aromatic C-HStretching3100 - 3000Medium
S=O (Sulfonamide)Asymmetric Stretching1370 - 1330Strong
S=O (Sulfonamide)Symmetric Stretching1180 - 1160Strong
C-N (Sulfonamide)Stretching1350 - 1200Medium
S-N (Sulfonamide)Stretching914 - 895Medium
C-ClStretching800 - 600Strong

Note: The data is based on typical ranges for the specified functional groups. msu.eduuc.edu

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈ClNO₂S.

Under electrospray ionization (ESI) conditions, the compound would likely be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) often involves the cleavage of the S-N bond and the loss of SO₂. nih.govnih.govresearchgate.net For this compound, characteristic fragment ions would be expected from the loss of the sulfonamide group or parts of it, as well as from the chlorinated naphthalene core. The presence of chlorine would be indicated by a characteristic isotopic pattern for ions containing this element.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₈ClNO₂S
Monoisotopic Mass241.0019 Da
Predicted [M+H]⁺242.0097 Da
Predicted [M-H]⁻239.9941 Da
Key Fragmentation PathwaysLoss of SO₂, cleavage of S-N bond

Note: The mass values are calculated based on the molecular formula.

Chromatographic Separation Techniques in Research and Development

Chromatographic methods are essential for the purification, purity assessment, and monitoring of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak purity would be key indicators of the compound's identity and cleanliness. HPLC can also be scaled up for the preparative isolation of the compound.

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from its corresponding sulfonyl chloride. sigmaaldrich.com By spotting the reaction mixture alongside the starting materials on a TLC plate (typically silica (B1680970) gel), the consumption of reactants and the formation of the product can be visualized under UV light or by using a staining agent. nih.govresearchgate.netepa.govusda.govnih.gov The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₈ClNO₂S) to confirm the compound's stoichiometric composition and purity.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
CarbonC12.0149.69
HydrogenH1.013.34
ChlorineCl35.4514.67
NitrogenN14.015.80
OxygenO16.0013.24
SulfurS32.0713.29

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

Elucidation of Enzyme Inhibition Mechanisms

Research on Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, is a key player in metabolic and inflammatory pathways, making it a therapeutic target for conditions like diabetes and atherosclerosis. researchgate.net Naphthalene-1-sulfonamide (B86908) derivatives, including 8-chloronaphthalene-1-sulfonamide (B6258174), have been identified as novel and potent inhibitors of FABP4. researchgate.net

The inhibitory mechanism involves the binding of these sulfonamide derivatives to the FABP4 protein. This interaction has been studied using techniques such as X-ray crystallography and isothermal titration calorimetry, which have revealed the specific binding modes. researchgate.net The binding of these inhibitors is often stabilized by a network of ordered water molecules within the binding pocket of FABP4. researchgate.net The inhibition of FABP4 by these compounds has been shown to improve glucose and lipid metabolism in animal models. researchgate.net

Compound ClassTargetKey Findings
Naphthalene-1-sulfonamide derivativesFABP4Potent and selective inhibition. researchgate.net
Binding stabilized by water molecules in the active site. researchgate.net
Improves metabolic parameters in vivo. researchgate.net

Investigation of Glycine (B1666218) Transporter 1 (GlyT1) Modulation

The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels at the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. nih.gov Inhibition of GlyT1 is a therapeutic strategy for enhancing NMDA receptor function, which is often impaired in conditions like schizophrenia. nih.gov While direct studies on this compound's effect on GlyT1 are not extensively documented in the provided results, the broader class of sulfonamides has been explored for their neurological applications. capes.gov.br The modulation of GlyT1 by small molecules is an active area of research, with a focus on understanding their binding sites and the conformational changes they induce in the transporter. nih.gov

Studies on Carbonic Anhydrase (CA) Isozyme Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial for various physiological processes, including pH regulation and ion transport. nih.govnih.gov Certain CA isozymes, such as CA IX and CA XII, are transmembrane proteins that are overexpressed in many tumors and contribute to the acidic microenvironment of cancerous tissues. nih.govnih.gov

This compound and related sulfonamide derivatives have been investigated for their inhibitory activity against various CA isozymes. nih.govcapes.gov.br The primary mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is essential for catalysis. capes.gov.br The specificity of these inhibitors for different CA isozymes is determined by the interactions of the aromatic or heterocyclic scaffold of the sulfonamide with the amino acid residues lining the active site cavity. nih.govcapes.gov.br For instance, some sulfonamides show selective inhibition of tumor-associated CA isozymes, which is a promising strategy for anticancer therapies. nih.gov

Inhibitor ClassTarget IsozymesInhibition MechanismSignificance
SulfonamidesCA I, II, IX, XII, XIVBinding to the active site zinc ion. capes.gov.brnih.govnih.govcapes.gov.brPotential for developing isozyme-selective inhibitors for various therapeutic applications. nih.govnih.gov

Protein Kinase C (PKC) Activation and Inhibition Mechanisms

Naphthalenesulfonamides are recognized as inhibitors of Protein Kinase C (PKC), a key enzyme in cellular growth regulation. nih.gov Research indicates a dual mechanism of inhibition by compounds structurally related to this compound. At lower concentrations, these inhibitors interact with the phospholipid cofactor essential for PKC activity. nih.gov However, at higher concentrations, they act as competitive inhibitors with respect to ATP, binding to the catalytic domain of the enzyme. nih.gov This competitive inhibition is supported by findings that ATP can elute PKC from an affinity matrix with an immobilized naphthalenesulfonamide derivative. nih.gov The catalytic domain of PKC contains an ATP-binding site, which is a primary target for many inhibitors. nih.gov

Research into Anthrax Lethal Factor (LF) Inhibition

Anthrax Lethal Factor (LF) is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govresearchgate.net Inhibition of LF is a key strategy for developing therapeutics against anthrax infection. nih.gov While direct studies on this compound's effect on LF are not specified, research on related sulfonamide derivatives highlights their potential as LF inhibitors. researchgate.net The general mechanism for many small molecule LF inhibitors involves chelation of the zinc ion in the active site, which is crucial for its proteolytic activity. nih.gov This interaction blocks the enzyme's ability to cleave its substrates, thereby neutralizing its toxic effects. nih.govnih.gov

Analysis of Receptor Antagonism Mechanisms

The naphthalene (B1677914) sulfonamide scaffold is a known pharmacophore for developing receptor antagonists, particularly for chemokine receptors.

The human CC chemokine receptor 8 (CCR8) has emerged as a significant target for immunotherapy in cancer and for treating inflammatory diseases. bohrium.comnih.gov The naphthalene sulfonamide structure is a recognized scaffold for CCR8 antagonism. bohrium.comresearchgate.net Research has focused on modifying this scaffold to develop potent and selective CCR8 antagonists. By applying the concept of isosterism to a known naphthalene sulfonamide with CCR8 antagonistic properties, novel antagonists have been discovered with IC50 values in the nanomolar range in both CCL1 competition binding and CCR8 calcium mobilization assays. nih.gov These antagonists function by blocking the binding of the natural chemokine ligand (like CCL1) to the CCR8 receptor, thereby inhibiting the downstream signaling pathways that contribute to immune suppression in the tumor microenvironment. bohrium.comresearchgate.net The effectiveness of these antagonists is often evaluated through assays that measure the displacement of a radiolabeled ligand or the inhibition of a functional response, such as calcium mobilization. nih.gov

Advanced Applications in Chemical Research and Materials Science

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene (B1677914) core makes its derivatives, including 8-Chloronaphthalene-1-sulfonamide (B6258174), promising candidates for the development of fluorescent probes and chemical sensors. These tools are designed to detect and quantify specific analytes with high sensitivity and selectivity.

Utilization in Environmentally Sensitive Fluorescence for Protein Microenvironment Studies

While direct studies on this compound are not extensively documented, the closely related class of anilinonaphthalene sulfonates (ANS), which share the naphthalenesulfonamide scaffold, are widely recognized for their environmentally sensitive fluorescence. researchgate.netmdpi.com These molecules typically exhibit low fluorescence in polar environments like water, but their quantum yield increases significantly when they bind to non-polar regions, such as the hydrophobic pockets of proteins. mdpi.comrsc.org This property allows them to be used as probes to study protein conformation, folding, and the binding of ligands. mdpi.comwikipedia.org

It is hypothesized that this compound would exhibit similar solvatochromic properties. The chlorine atom at the 8-position could further modulate the electronic and steric characteristics of the naphthalene ring system, potentially influencing its binding affinity and fluorescence response in different protein microenvironments. Research in this area could involve synthesizing the compound and studying its interaction with various proteins to characterize its fluorescence lifetime, quantum yield, and sensitivity to environmental polarity. Such studies would be crucial in establishing its utility as a specific probe for mapping the hydrophobic landscapes of proteins.

Integration into Molecularly Imprinted Polymers (MIPs) for Gas-Phase Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. nih.govnih.gov The use of sulfonamides as functional monomers or templates in the creation of MIPs is a growing area of research, particularly for the development of chemical sensors. nih.govnih.gov These sensors can offer high selectivity for detecting various analytes, including in the gas phase. nih.gov

Although no studies have explicitly reported the use of this compound in MIPs, its structure suggests it could be a viable candidate. The sulfonamide group can participate in hydrogen bonding interactions with other monomers during the imprinting process, a key factor in creating selective binding cavities. nih.gov The naphthalene ring provides a rigid structure, and the chloro group can influence the electronic interactions within the polymer matrix. MIPs based on this molecule could potentially be developed for the selective detection of specific gases, where the analyte's interaction with the imprinted cavities would lead to a measurable signal, such as a change in fluorescence or mass. researchgate.net

Exploration in Polymer Chemistry and Functional Additive Technologies

The incorporation of specific functional molecules into polymer backbones or as additives can impart novel properties to the resulting materials. While the direct application of this compound in this domain is not well-documented, related compounds have shown utility. For instance, primary sulfonamide-functional polymers have been synthesized using techniques like RAFT polymerization, leading to materials with pH-responsive behaviors. rsc.org

Given its structure, this compound could be explored as a monomer or a functional additive. As a monomer, its incorporation into a polymer chain could enhance thermal stability or introduce specific optical properties derived from the naphthalene core. As an additive, it might function as a plasticizer or a flame retardant, similar to other chlorinated aromatic compounds. Further research is needed to synthesize and characterize polymers containing this compound to evaluate their mechanical, thermal, and optical properties.

Role as Crucial Intermediates in the Synthesis of Complex Organic Molecules

Sulfonamides are versatile intermediates in organic synthesis, and the synthesis of new sulfonamide derivatives is an active area of research. sigmaaldrich.com The preparation of aryl sulfonamides is often achieved through the reaction of a sulfonyl chloride with an amine. sigmaaldrich.com Therefore, this compound would be synthesized from 8-chloronaphthalene-1-sulfonyl chloride. mdpi.com

While the direct use of this compound as a building block is not extensively reported, related naphthalene derivatives are crucial in the synthesis of complex molecules. For instance, 1-bromo-8-chloronaphthalene, which can be synthesized from the related 8-chloronaphthalen-1-amine (B1355594), is a key intermediate in the preparation of certain quinazoline (B50416) compounds with potential biological activities. mdpi.com The naphthalimide structure, which can be synthesized from naphthalic anhydrides, forms the core of many functional dyes and materials.

The reactivity of the sulfonamide group and the potential for further functionalization of the naphthalene ring suggest that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with novel properties for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Chloronaphthalene-1-sulfonamide, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene followed by chlorination and amidation. Key steps include controlling reaction temperature (e.g., 80–100°C for sulfonation) and using anhydrous conditions to prevent hydrolysis.
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by 1H^1H-NMR for structural confirmation. Elemental analysis (C, H, N, S, Cl) should align with theoretical values within ±0.3% deviation. Document procedures in line with guidelines for experimental reproducibility .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–12) and use shake-flask method with HPLC quantification. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Include kinetic modeling (e.g., first-order decay) to predict shelf-life. Reference protocols for test solutions, such as those in USP standards for analogous sulfonamides .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Recommended Methods :

  • FT-IR : Confirm sulfonamide (-SO2_2NH2_2) and C-Cl stretches (700–800 cm1^{-1}).
  • UV-Vis : Analyze electronic transitions in polar solvents (e.g., λmax in methanol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
    • Data Reporting : Tabulate spectral peaks with assignments and compare to literature for sulfonamide derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound derivatives with enhanced bioactivity?

  • Methodology : Apply a 2k^k factorial design to variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors (p < 0.05). For example, a 23^3 design might reveal that catalyst concentration has the strongest effect on yield. Include interaction plots to visualize synergistic effects .
  • Validation : Replicate optimal conditions in triplicate and compare yields via t-test (α = 0.05).

Q. What strategies resolve contradictions between experimental reactivity data and computational (DFT) predictions for this compound?

  • Cross-Validation Framework :

Experimental : Re-measure kinetics under inert atmospheres to exclude oxidation artifacts.

Computational : Re-run DFT simulations with solvent correction (e.g., COSMO-RS) and compare activation energies.

Statistical Analysis : Use Bland-Altman plots to assess bias between methods.

  • Case Study : If DFT underestimates electrophilicity, re-evaluate basis sets (e.g., B3LYP/6-311++G** vs. M06-2X) .

Q. How can researchers systematically investigate the environmental fate of this compound using advanced analytical techniques?

  • Workflow :

  • Sample Preparation : Extract metabolites from soil/water matrices via solid-phase extraction (SPE).
  • Analysis : LC-MS/MS with MRM mode for quantification (LOD < 0.1 ppb).
  • Degradation Pathways : Use 14C^{14}C-radiolabeling to track mineralization products.
    • Data Interpretation : Apply principal component analysis (PCA) to correlate degradation rates with environmental variables (pH, organic matter) .

Data Reporting Guidelines

  • Synthesis Data : Tabulate reaction conditions (time, temperature, yield) and spectral data (e.g., NMR shifts, IR peaks). Example:
ParameterValue
Reaction Temperature85°C ± 2°C
Yield72% ± 3%
1H^1H-NMR (δ)8.21 (d, 1H), 7.89 (m, 2H)
  • Computational Data : Report Gibbs free energy (ΔG), solvent corrections, and basis sets used.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.